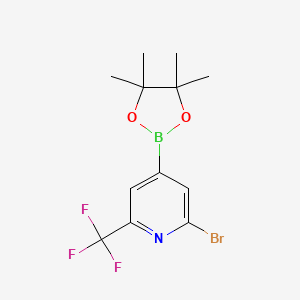

2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

Description

2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a boronic ester-functionalized pyridine derivative with significant applications in medicinal chemistry and organic synthesis. Its molecular formula is C₁₂H₁₃BBrF₃NO₂ (exact mass: 351.058 ), featuring a bromine atom at the 2-position, a trifluoromethyl group at the 6-position, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl systems for drug discovery and materials science . Commercial availability is confirmed through suppliers like CymitQuimica and Enamine Ltd., with pricing and specifications tailored for research-scale use .

Properties

IUPAC Name |

2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBrF3NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(15,16)17)18-9(14)6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGBHHFGMHWDAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682370 | |

| Record name | 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-49-2 | |

| Record name | 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Design

The trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring exerts both electronic and steric effects, influencing the site selectivity of borylation. Using [Ir(OMe)(COD)]₂ as a precatalyst and 4,4-di-tert-butyl bipyridine (dtbbpy) as a ligand, the reaction proceeds via oxidative addition of pinacolborane (HBPin) to the iridium center, followed by C–H activation at the γ-position relative to the -CF₃ group. This results in the installation of the boronate ester at the 4-position of the pyridine ring (Figure 1).

Key Reaction Conditions

Traceless Borylation for Challenging Substrates

For pyridines with competing directing groups (e.g., amino substituents), a traceless borylation strategy using 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) as a ligand enhances selectivity. This method involves pre-coordinating the substrate to the catalyst, followed by boron insertion and ligand dissociation, enabling borylation at the 4-position without interference from other substituents.

Miyaura Borylation of Halogenated Pyridine Precursors

Miyaura borylation, a palladium-catalyzed cross-coupling reaction, offers an alternative route for introducing boronate esters. This method is particularly effective for halogenated precursors.

Substrate Preparation and Optimization

The synthesis begins with 2-bromo-4-iodo-6-(trifluoromethyl)pyridine, where the iodine atom at the 4-position serves as the leaving group. Using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂), the iodide is replaced with the boronate ester (Table 1).

Table 1: Miyaura Borylation Reaction Parameters

Challenges and Solutions

-

Competitive Debromination : The bromine at the 2-position may undergo unintended reduction. To mitigate this, mild bases (e.g., KOAc) and low temperatures are employed.

-

Purification : Column chromatography using silica gel with ethyl acetate/hexane mixtures (20:80) effectively isolates the product.

Sequential Functionalization Strategies

Bromination Followed by Borylation

A two-step approach involves:

-

Bromination : Direct bromination of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) at 0°C.

-

Purification : Recrystallization from ethanol/water mixtures yields the final product with >95% purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Coupling Reactions: Often use palladium catalysts and base in an inert atmosphere.

Oxidation and Reduction: Utilize oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

Versatile Building Block : This compound is extensively used as a building block in organic synthesis. It facilitates the construction of complex organic molecules essential for drug development and agrochemical formulations. The presence of both bromine and boron functionalities allows for versatile reactivity patterns in synthetic pathways.

Table 1: Key Reactions Involving 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

Cross-Coupling Reactions

Suzuki-Miyaura Coupling : The compound is particularly important in Suzuki-Miyaura coupling reactions where it acts as a boronic acid derivative. This reaction is crucial for forming carbon-carbon bonds between aryl halides and boronic acids, which is a fundamental step in creating complex organic molecules used in pharmaceuticals.

Case Study: Development of Anticancer Agents

In a study focusing on the synthesis of novel anticancer agents, researchers utilized this compound in the synthesis of key intermediates that exhibited significant cytotoxic activity against cancer cell lines. The efficiency of the Suzuki coupling reaction facilitated rapid optimization of lead compounds for further biological evaluation .

Material Science

Advanced Materials Development : The compound also plays a role in developing advanced materials such as polymers and nanomaterials. Its unique structural properties contribute to enhanced characteristics like conductivity and mechanical strength.

Table 2: Applications in Material Science

Bioconjugation

Bioconjugation Techniques : The compound is utilized in bioconjugation processes where it enables the attachment of biomolecules to surfaces or other molecules. This application is critical in drug delivery systems and diagnostic tools.

Case Study: Drug Delivery Systems

In recent research on targeted drug delivery systems, this compound was employed to conjugate therapeutic agents with targeting ligands. The resulting conjugates demonstrated improved specificity and reduced side effects in preclinical models .

Mechanism of Action

The mechanism by which 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, while the dioxaborolane moiety can participate in various coupling reactions.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethyl group in the title compound enhances electrophilicity at the boron center, facilitating faster transmetalation in cross-coupling reactions compared to methyl or hydrogen substituents .

- Halogen Reactivity : Bromine at the 2-position offers superior leaving-group ability over chlorine, as seen in the higher efficiency of Suzuki couplings with brominated analogs .

- Steric Considerations : The trimethylsilyl group in compound 2d () introduces steric hindrance, reducing reaction yields (36–46%) compared to the title compound’s unhindered pyridine core .

Performance in Materials Science

- Organic Electronics : The title compound’s extended conjugation (via CF₃ and Bpin groups) improves charge transport in organic semiconductors. Analogous compounds with methoxy or silyl substituents (e.g., 2c and 2e in ) exhibit lower hole mobility due to electron-donating effects .

- Luminescent Materials: Platinum(II) complexes derived from bromo-boronic pyridines show tunable emission properties; the CF₃ group in the title compound may redshift luminescence compared to non-fluorinated analogs .

Biological Activity

The compound 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine (CAS: 1256360-49-2) is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings, including case studies and data tables that summarize key results.

Structural Information

- IUPAC Name : this compound

- Molecular Formula : C12H14BBrF3NO2

- Molecular Weight : 351.96 g/mol

- Purity : 95% .

Physical Properties

| Property | Value |

|---|---|

| Appearance | Crystalline powder |

| Storage Conditions | 2-10 °C |

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs to pyridine derivatives can exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line while showing a much lower effect on non-cancerous MCF10A cells, indicating a selective action against cancer cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

The biological activity of this compound may be attributed to its ability to inhibit key cellular pathways involved in tumor growth and metastasis. For example, compounds structurally related to this pyridine derivative have been shown to inhibit matrix metalloproteinases (MMPs), which play a role in cancer progression by facilitating tumor invasion and metastasis .

Safety Profile

In vivo studies have indicated a favorable safety profile for related compounds. A study involving oral administration at high doses (40 mg/kg) in mice showed no acute toxicity . This suggests that the compound could potentially be developed further for therapeutic use.

Study on Antiviral Activity

In a recent investigation, a structurally similar pyridine compound was assessed for its antiviral properties against influenza viruses. The study reported significant reductions in viral load in infected mice models when treated with the compound, highlighting its potential as an antiviral agent .

Pharmacokinetics

Pharmacokinetic studies revealed that related compounds exhibited sufficient oral bioavailability (31.8%) and clearance rates conducive to therapeutic use . These findings are essential for understanding how the compound behaves in biological systems and its potential dosing regimens.

Biological Activity Overview

| Activity Type | IC50 Value | Remarks |

|---|---|---|

| Anticancer (MDA-MB-231) | 0.126 μM | Selective against cancer cells |

| Antiviral | Not specified | Significant reduction in viral load |

| Safety (Mice) | No toxicity up to 2000 mg/kg | Favorable safety profile |

Structure-Activity Relationship (SAR)

The structure of the compound allows for various substitutions that can enhance biological activity. The presence of the trifluoromethyl group is particularly noteworthy as it has been linked to increased lipophilicity and improved cellular uptake .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing this compound, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) to couple bromopyridine derivatives with pinacol boronic esters. Key parameters include inert atmosphere (N₂/Ar), anhydrous solvents (THF, DMF), and temperature control (60–100°C). Competitive side reactions (e.g., protodeboronation) can be mitigated by optimizing catalyst loading and base selection (e.g., K₂CO₃ vs. Cs₂CO₃) . Alternative methods involve direct C-H borylation using iridium catalysts (e.g., [Ir(COD)OMe]₂) under milder conditions, though regioselectivity challenges may arise .

Q. How is the compound characterized structurally, and what crystallographic tools are recommended?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and torsional strain between the pyridine ring and dioxaborolane group. For visualization, OLEX2 integrates structure solution, refinement, and analysis, providing thermal ellipsoid plots to assess steric effects from the trifluoromethyl group . Complementary techniques include ¹H/¹³C NMR (to confirm substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. What factors govern the regioselectivity of cross-coupling reactions involving this compound?

- Analysis : The bromine atom at the 2-position and the boronate ester at the 4-position create steric and electronic biases. Computational studies (DFT) reveal that the trifluoromethyl group at the 6-position enhances electron-withdrawing effects, directing coupling to the boronate site. HOMO/LUMO analyses of regioisomers (e.g., 2-bromo-5-boronate vs. 2-bromo-4-boronate pyridines) show distinct orbital distributions, explaining reactivity differences in Suzuki-Miyaura reactions. Experimental validation via kinetic studies (e.g., monitoring by ¹¹B NMR) is recommended .

Q. How do steric and electronic properties impact catalytic efficiency in C-H activation reactions?

- Experimental Design : Compare catalytic systems (Pd vs. Ir) using kinetic isotope effect (KIE) studies to differentiate between concerted metalation-deprotonation (CMD) and oxidative addition mechanisms. Steric maps generated from SCXRD data (e.g., using ORTEP-3) highlight repulsion between the dioxaborolane and trifluoromethyl groups, which may slow catalyst turnover. Ligand screening (e.g., bulky phosphines vs. N-heterocyclic carbenes) can mitigate these effects .

Q. What strategies address contradictions in reported crystallographic data for boronate-containing pyridines?

- Data Reconciliation : Discrepancies in bond lengths (e.g., B-O vs. B-C) may arise from twinning or disordered solvent molecules. Use SQUEEZE (in PLATON) to model solvent regions and refine hydrogen bonding networks. Cross-validate with solid-state NMR (¹¹B MAS) to confirm boron coordination geometry. For high-resolution datasets, SHELXL’s TWIN and BASF commands improve refinement accuracy .

Methodological Challenges and Solutions

Q. How can computational modeling predict the compound’s reactivity in complex reaction systems?

- Approach : Perform DFT calculations (e.g., Gaussian or ORCA) to map transition states for cross-coupling or borylation steps. Compare activation energies for pathways involving competing substituents (Br vs. CF₃). Molecular dynamics (MD) simulations (e.g., in GROMACS) can model solvation effects and ligand-catalyst interactions. Validate predictions with experimental Hammett parameters or linear free-energy relationships (LFER) .

Q. What are the limitations of NMR in analyzing dynamic stereochemistry of the dioxaborolane group?

- Solution : Variable-temperature NMR (VT-NMR) can detect restricted rotation around the B-O bonds. For ambiguous cases, use ¹H-¹¹B HMBC to correlate boron environments with proton signals. Paramagnetic relaxation enhancement (PRE) with lanthanide shift reagents (e.g., Eu(fod)₃) resolves overlapping peaks in crowded spectra .

Applications in Drug Discovery

Q. How is the compound utilized as a bifunctional building block in medicinal chemistry?

- Case Study : The boronate ester enables late-stage diversification via Suzuki coupling to introduce aryl/heteroaryl groups, while the bromine allows subsequent functionalization (e.g., Buchwald-Hartwig amination). In kinase inhibitor synthesis, the trifluoromethyl group enhances metabolic stability. Parallel synthesis workflows (e.g., 96-well plates) optimize diversity-oriented libraries .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.